![molecular formula C13H10FN5 B5543557 2-{[5-(2-fluorophenyl)-2H-tetrazol-2-yl]methyl}pyridine](/img/structure/B5543557.png)

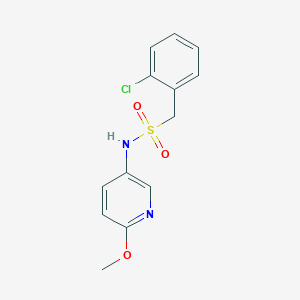

2-{[5-(2-fluorophenyl)-2H-tetrazol-2-yl]methyl}pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related tetrazole compounds often involves the use of azides and nitriles in cycloaddition reactions. For instance, pyridine-substituted triorganostannyltetrazoles were synthesized through a cycloaddition method involving organotin azides and cyanopyridines, showcasing a general approach to tetrazole synthesis that might be applicable to the target compound (Bhandari et al., 2000).

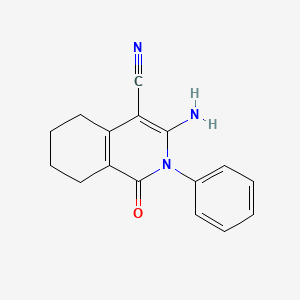

Molecular Structure Analysis

The molecular structure of tetrazole derivatives has been extensively studied, revealing insights into their conformations and interactions. For example, the molecular structure of closely related tetrazole compounds has been elucidated using techniques such as X-ray crystallography, demonstrating the influence of substituents on the overall molecular conformation and highlighting the importance of such analyses in understanding the structure of 2-{[5-(2-fluorophenyl)-2H-tetrazol-2-yl]methyl}pyridine (Sagar et al., 2017).

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

One study focused on the synthesis and characterization of related compounds, demonstrating their utility in exploring molecular structures and properties through various spectroscopic techniques. For instance, Ershov et al. (2023) synthesized 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine by treating 5-phenyl-1H-tetrazole with pyridin-3-ylboronic acid under specific conditions, with the structure confirmed by NMR, IR, UV–Vis spectroscopy, and X-ray diffraction analysis, among other methods (Ershov et al., 2023).

Photophysical Properties

Another area of interest is the development of materials with unique photophysical properties. Stagni et al. (2008) reported on heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands, demonstrating a wide span of redox and emission properties influenced by the ancillary tetrazolate ligand (Stagni et al., 2008).

Potential Anticancer Applications

Research into the potential anticancer applications of related compounds has also been conducted. Ivasechko et al. (2022) synthesized novel pyridine-thiazole hybrid molecules exhibiting high antiproliferative activity against various cancer cell lines, suggesting these compounds as promising anticancer agents (Ivasechko et al., 2022).

Material Science Applications

In material science, Cho et al. (2010) synthesized ligands by attaching a carbazolyl group to pyridine derivatives, preparing Ir(III) complexes for use in polymer light-emitting diodes (LEDs), highlighting the role of these compounds in tuning the emission spectra and improving device performance (Cho et al., 2010).

Analytical Chemistry Applications

Yao et al. (2015) conducted a combined experimental and computational study on pyren-2,7-diyl-bridged diruthenium complexes with various terminal ligands, illustrating their use in understanding electronic structures and photophysical properties, which can be applied in sensing and electronic devices (Yao et al., 2015).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[[5-(2-fluorophenyl)tetrazol-2-yl]methyl]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FN5/c14-12-7-2-1-6-11(12)13-16-18-19(17-13)9-10-5-3-4-8-15-10/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJOIUNZABPKEGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN(N=N2)CC3=CC=CC=N3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[5-(2-fluorophenyl)-2H-tetrazol-2-yl]methyl}pyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-dimethylphenoxy)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5543480.png)

![3-(2-furyl)acrylaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5543490.png)

![1-{2-[4-(4-methylphenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-4(1H)-quinolinone](/img/structure/B5543492.png)

![N,4-dimethyl-3-(2-oxo-1-imidazolidinyl)-N-[3-(1H-pyrazol-1-yl)benzyl]benzamide](/img/structure/B5543521.png)

![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5543527.png)

![N-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5543544.png)

![5-cyclohexyl-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5543567.png)

![3-fluoro-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B5543574.png)